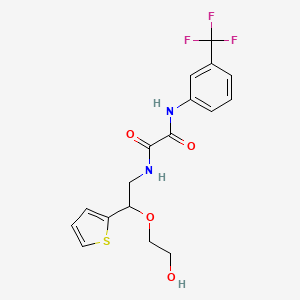![molecular formula C9H13NO3 B2366099 [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate CAS No. 1872770-76-7](/img/structure/B2366099.png)
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an oxazole ring substituted with a propan-2-yl group and an acetate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazolidines .
Applications De Recherche Scientifique
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which may further interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Oxazole: A simpler structure without the propan-2-yl and acetate groups.
Oxazoline: Similar to oxazole but with a saturated ring.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness: [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and acetate ester makes it more versatile in various applications compared to simpler oxazole derivatives .
Propriétés
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8-4-10-9(13-8)5-12-7(3)11/h4,6H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMITSYDNRCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)


![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)
![2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366024.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)

![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)
![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)

![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)
